ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

Description

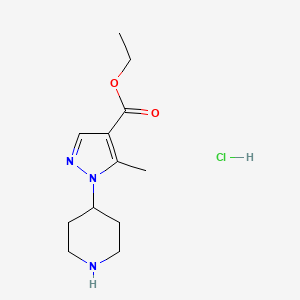

Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (CAS: 1803593-01-2) is a pyrazole-derived compound with a molecular formula of C₁₂H₂₀ClN₃O₂ and a molecular weight of 273.76 g/mol . The structure comprises a pyrazole ring substituted with a methyl group at position 5, a piperidin-4-yl group at position 1, and an ethyl carboxylate moiety at position 4, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the piperidine and pyrazole motifs, which are prevalent in bioactive molecules targeting neurological and inflammatory pathways.

Analytical data from collision cross-section (CCS) predictions highlight its physicochemical behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.13936 | 152.5 |

| [M+Na]⁺ | 246.12130 | 162.1 |

| [M-H]⁻ | 222.12480 | 152.7 |

Properties

IUPAC Name |

ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2.ClH/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10;/h8,10,13H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBMUPUQHLDWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride, exhibit significant antiparasitic effects. Notably, modifications to the pyrazole structure have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with some derivatives achieving effective concentrations as low as 0.010 μM.

Anticancer Potential

The compound is being investigated for its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells, making this compound a candidate for further studies in cancer therapy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could make it a potential therapeutic agent for inflammatory diseases, warranting further investigation into its mechanisms and efficacy.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

- Introduction of the Piperidine Moiety : This involves nucleophilic substitution reactions where a halogenated pyrazole derivative reacts with piperidine.

- Carboxylation : The carboxylic acid group is introduced using carboxylating agents.

- Formation of the Hydrochloride Salt : The final compound is obtained by treating the free base with hydrochloric acid.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, functioning as either an inhibitor or activator, thereby modulating various biochemical pathways.

Case Study 1: Antiparasitic Efficacy

A study published in Medicinal Chemistry explored the efficacy of various pyrazole derivatives against malaria parasites. This compound was highlighted for its enhanced potency compared to other derivatives, making it a promising candidate for further development as an antimalarial drug .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer therapeutics, researchers evaluated the effects of this compound on human cancer cell lines. Results indicated that it effectively inhibited CDK activity, leading to reduced cell proliferation rates in vitro. This suggests potential for development into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism by which ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., piperidinyl) in 5b and 5c correlate with lower melting points (~119–136°C) compared to 5f, where the electron-withdrawing 4-chlorophenylamino group increases the melting point to 190–191°C . This suggests enhanced intermolecular interactions (e.g., halogen bonding) in 5f.

- Synthetic Efficiency : Yields for triazine derivatives (80–87%) indicate robust one-pot synthetic routes under acetic acid mediation .

Pyrazole-Piperidine Derivatives with Fluorinated Groups

The compound 1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate hydrochloride () replaces the methyl group with a trifluoromethyl (-CF₃) group. This substitution increases lipophilicity (logP) and metabolic stability, making it more suitable for blood-brain barrier penetration in CNS drug development .

Hydroxy-Substituted Analogues

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate () features hydroxyl groups instead of methyl and piperidinyl substituents. The polar hydroxy groups enhance aqueous solubility but may reduce membrane permeability compared to the target compound .

Impurities and Degradation Products

Impurities like ethyl 5-amino-1H-pyrazole-4-carboxylate () lack the piperidinyl group and methyl substitution, rendering them pharmacologically inactive. These are critical for quality control in manufacturing .

Biological Activity

Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H20ClN3O2

- Molecular Weight : 273.76 g/mol

- CAS Number : 1803593-01-2

The compound is believed to exert its biological effects primarily through modulation of various neurotransmitter systems and enzyme inhibition. Specifically, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Inhibition of Cholinesterases

Research has indicated that this compound exhibits significant inhibitory activity against cholinesterases. This is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark.

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 0.064 | 0.090 |

| Benchmark Compound | 0.010 | 0.020 |

The above table summarizes the inhibitory concentrations (IC50) for AChE and BChE, demonstrating that this compound can be a potential candidate for further development in treating cognitive disorders .

Antiparasitic Activity

In addition to its effects on cholinesterases, this compound has shown promising antiparasitic activity. Studies have reported varying levels of efficacy against different parasitic strains, with some derivatives achieving EC50 values as low as 0.010 µM.

Case Studies and Research Findings

- Study on Cholinesterase Inhibition :

- Antiparasitic Efficacy :

- Metabolic Stability Studies :

Preparation Methods

Synthesis of the Pyrazole Core and Ester Functionality

The pyrazole core bearing an ethyl carboxylate at the 4-position is typically synthesized via condensation reactions involving hydrazines and β-ketoesters or malonate derivatives:

Hydrazine Condensation with Diethyl Ethoxymethylenemalonate:

Hydrazines react with diethyl ethoxymethylenemalonate to yield 5-aminopyrazole derivatives, which can be further functionalized to introduce the methyl group at C-5 and the ester at C-4.Clauson-Kaas Procedure for N-Substitution:

The N-1 position of pyrazoles can be alkylated using the Clauson-Kaas reaction, which involves reacting pyrazoles with 2,5-dimethoxytetrahydrofuran or related reagents to install alkyl or heterocyclic substituents such as piperidinyl groups.Direct Alkylation of Pyrazoles:

Alkylation of the pyrazole nitrogen with 4-halopiperidine derivatives (e.g., 4-bromopiperidine) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF is a common approach to introduce the piperidin-4-yl substituent.

Introduction of the Piperidin-4-yl Group

N-Alkylation Strategy:

Ethyl 5-methyl-1H-pyrazole-4-carboxylate is reacted with 4-halopiperidine (such as 4-bromopiperidine) under basic conditions to form ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate. The reaction is typically conducted at room temperature or slightly elevated temperatures (25–50 °C) for several hours to ensure completion.Alternative Protection/Deprotection:

When piperidine nitrogen protection is required, Boc or other protecting groups may be used, followed by deprotection after the alkylation step to yield the free amine, which can then be converted to the hydrochloride salt.

Formation of the Hydrochloride Salt

- The free base ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is treated with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate to form the hydrochloride salt. This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization Insights

Purification: Vacuum distillation and recrystallization are effective for purifying intermediate esters before alkylation. Filtration to remove salts after reaction is critical for yield and purity.

Reagent Ratios: Optimized molar ratios of hydrazine to β-ketoesters and alkyl halide to pyrazole are essential to minimize side reactions and maximize yield.

Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 20–30 °C for alkylation) prevents decomposition and promotes selective substitution.

Catalysts and Additives: While some pyrazole syntheses use copper triflate or ionic liquids as catalysts, the preparation of this compound typically relies on base-mediated alkylation without transition metal catalysts to avoid contamination.

Summary Table of Key Preparation Steps

| Intermediate/Product | Key Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Pyrazole ring formation | Hydrazine + diethyl ethoxymethylenemalonate | Core pyrazole synthesis |

| Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | N-Alkylation | 4-Bromopiperidine + K2CO3 in DMF | Install piperidin-4-yl group |

| Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride | Salt formation | HCl in ethanol or ethyl acetate | Form hydrochloride salt |

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with a substituted hydrazine derivative, followed by functionalization of the piperidinyl group. A multi-step procedure includes:

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

Key methods include:

- HPLC : To detect impurities like unreacted intermediates (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) .

- NMR spectroscopy : To confirm structural integrity, particularly the methyl and piperidinyl proton environments .

- Mass spectrometry : For molecular weight verification and detection of trifluoromethyl or other substituents .

Q. What are the recommended storage conditions to ensure compound stability?

The hydrochloride salt is hygroscopic and should be stored under inert conditions (argon or nitrogen) at –20°C in airtight containers. Desiccants like silica gel are advised to prevent hydrolysis .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Solubility is tested in DMSO (up to 100 mM) and aqueous buffers (e.g., PBS) at physiological pH. Sonication or gentle heating (≤50°C) may aid dissolution. Precipitation studies under varying ionic strengths help determine formulation stability .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental spectral data for this compound?

Discrepancies (e.g., in IR or NMR peaks) arise from solvent effects or conformational flexibility. Solutions include:

- DFT calculations : Simulate spectra under explicit solvent models .

- Variable-temperature NMR : To probe dynamic conformational changes in the piperidinyl group .

- X-ray crystallography : Provides definitive structural validation .

Q. How can X-ray crystallography address challenges in structural elucidation, such as piperidinyl ring disorder?

- Use SHELXL for refinement, applying restraints/constraints to model disordered piperidinyl conformers .

- High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps .

Q. What methodologies optimize the synthesis of analogs with modified substituents (e.g., trifluoromethyl or fluorophenyl groups)?

- Parallel synthesis : Vary substituents using diverse aryl hydrazines or acylating agents .

- Microwave-assisted reactions : Enhance yields for sterically hindered derivatives .

- Late-stage functionalization : Introduce fluorinated groups via palladium-catalyzed cross-coupling .

Q. How do researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Measure IC50 values against target kinases (e.g., EGFR or MAPK) using fluorescence polarization .

- Microbroth dilution : Determine MIC/MBC against bacterial/fungal strains (e.g., Candida albicans) .

- Molecular docking : Predict binding modes to guide structure-activity relationship (SAR) studies .

Q. What experimental designs mitigate interference from hydrochloride counterions in biological assays?

Q. How can researchers troubleshoot low yields in the final hydrochloride salt formation step?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.